REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:27])([Cl:26])[C:3](=[NH:25])[O:4][C@H:5]1[O:22][C@H:21]([CH2:23][Cl:24])[C@@H:16]([O:17][C:18](=[O:20])[CH3:19])[C@H:11]([O:12][C:13](=[O:15])[CH3:14])[C@H:6]1[O:7][C:8](=[O:10])[CH3:9].[C:28](O)(=O)[CH3:29].[NH2:32]N.C[N:35]([CH3:38])C=O>>[Cl:1][C:2]([Cl:27])([Cl:26])[C:3]#[N:25].[N:32]12[CH2:29][CH2:28][CH2:38][N:35]=[C:5]1[CH2:6][CH2:11][CH2:16][CH2:21][CH2:23]2.[Cl:27][C:2]([Cl:1])([Cl:26])[C:3](=[NH:25])[O:4][C@H:5]1[O:22][C@H:21]([CH2:23][Cl:24])[C@@H:16]([O:17][C:18](=[O:20])[CH3:19])[C@H:11]([O:12][C:13](=[O:15])[CH3:14])[C@H:6]1[O:7][C:8](=[O:10])[CH3:9] |f:1.2|
|
Name
|
Compound 54
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(O[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)CCl)=N)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate
|
Type
|
CUSTOM
|
Details
|
of from about 0° C. to about 20° C.
|
Type
|
CUSTOM
|
Details
|
for about 5 to about 10 hours
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(O[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)CCl)=N)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:27])([Cl:26])[C:3](=[NH:25])[O:4][C@H:5]1[O:22][C@H:21]([CH2:23][Cl:24])[C@@H:16]([O:17][C:18](=[O:20])[CH3:19])[C@H:11]([O:12][C:13](=[O:15])[CH3:14])[C@H:6]1[O:7][C:8](=[O:10])[CH3:9].[C:28](O)(=O)[CH3:29].[NH2:32]N.C[N:35]([CH3:38])C=O>>[Cl:1][C:2]([Cl:27])([Cl:26])[C:3]#[N:25].[N:32]12[CH2:29][CH2:28][CH2:38][N:35]=[C:5]1[CH2:6][CH2:11][CH2:16][CH2:21][CH2:23]2.[Cl:27][C:2]([Cl:1])([Cl:26])[C:3](=[NH:25])[O:4][C@H:5]1[O:22][C@H:21]([CH2:23][Cl:24])[C@@H:16]([O:17][C:18](=[O:20])[CH3:19])[C@H:11]([O:12][C:13](=[O:15])[CH3:14])[C@H:6]1[O:7][C:8](=[O:10])[CH3:9] |f:1.2|
|
Name
|
Compound 54
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
O-(2,3,4-tri-O-acetyl-6-chloro-6-deoxy-α-D-glucopyranosyl) trichloroacetimidate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(O[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)CCl)=N)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
First, the anomeric acetate group of compound 54 is selectively removed by reaction with hydrazine acetate
|
Type
|
CUSTOM
|
Details
|
of from about 0° C. to about 20° C.
|
Type
|
CUSTOM
|
Details
|
for about 5 to about 10 hours
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(O[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O1)CCl)=N)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |